molecular formula C7H10N2O2S B599617 2-Methyl-6-(methylsulfonyl)pyridin-3-amine CAS No. 897732-75-1

2-Methyl-6-(methylsulfonyl)pyridin-3-amine

Cat. No. B599617
CAS RN: 897732-75-1
M. Wt: 186.229
InChI Key: UFMCZYUTXQRFKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The InChI code for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” is 1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 . The Canonical SMILES for this compound is CS(=O)(=O)C1=NC=C(C=C1)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 186.23 g/mol, an XLogP3 of 0.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Heterocyclic Aromatic Amines (HAAs) in Food Safety

Heterocyclic aromatic amines (HAAs) are compounds that can be formed during the cooking of protein-rich foods. Research into HAAs like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) has provided valuable insights into their formation, mitigation, metabolism, and the health risks they pose. These studies are crucial for understanding how similar compounds, potentially including 2-Methyl-6-(methylsulfonyl)pyridin-3-amine, might behave in biological systems and how they might be analyzed or mitigated in food processing (Chen et al., 2020).

Environmental Persistence and Toxicity of PFAS

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) have been extensively studied for their environmental persistence and potential toxicity. Research into the removal of PFAS from water through adsorption has highlighted the challenges in dealing with such persistent compounds, offering insights into the properties that make compounds resistant to degradation and removal. These studies might offer indirect insights into the behavior and potential environmental impact of this compound if it shares similar properties (Gagliano et al., 2019).

PFAS and Human Health

The health implications of exposure to PFAS, particularly compounds like PFOA and PFOS, have been a significant concern. Understanding the toxicological profiles of these substances has been critical in assessing risks to human health. Such research can provide a framework for evaluating the health risks of other compounds, including this compound, especially if they exhibit similar persistence or bioaccumulation properties (Lau et al., 2004).

Safety and Hazards

The safety information for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

Relevant Papers Several papers were found relevant to “this compound”. One paper discusses the synthesis of substituted pyridines with diverse functional groups . Another paper provides information about the compound’s properties . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.

properties

IUPAC Name

2-methyl-6-methylsulfonylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMCZYUTXQRFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679615
Record name 6-(Methanesulfonyl)-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

897732-75-1
Record name 6-(Methanesulfonyl)-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of zinc dust (146 g, 2.01 mol) and aqueous ammonium chloride solution (3 M, 800 ml) was added dropwise a solution of 2-methyl-6-(methylsulfonyl)-3-nitropyridine (87.0 g, 401 mmol) in ethyl acetate (500 mL) via an addition funnel at 0° C. The mixture was stirred at room temperature for 17 h and filtered through Celite™. The filtrate was then extracted with ethyl acetate. The organic phase was separated, dried over MgSO4, filtered, and concentrated. The residue was recrystallized from ethanol to give the title compound (34.7 g, 46%) as a solid. Exact mass calculated for C7H10N2O2S: 186.1. Found: LCMS m/z=187.2 (M+H+).
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
146 g
Type
catalyst
Reaction Step Two
Yield
46%

Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-2-methylpyridin-3-amine (40.0 g, 214 mmol), sodium methanesulfinate (87.3 g, 855 mmol), copper(I)trifluoromethanesulfonate-benzene complex (10.8 g, 21.4 mmol), and N1,N2-dimethylethane-1,2-diamine(10.8 g, 21.4 mmol) in DMSO (300 mL) was heated at 150° C. for four hours, cooled, and H2O (100 mL) was added. The dark brown solution was extracted with ethyl acetate (6×30 mL). The organic layer was washed with H2O (100 mL) to remove DMSO. The aqueous layer was back extracted three times with ethyl acetate. The organic layers were combined, washed with brine, dried over Na2SO4, and filtered. After the volume of the filtrate was reduced to about 200 mL under reduced pressure, a solid product was precipitated and collected by filtration to give the title compound (24.0 g, 60%) as a brown powder. Exact mass calculated for C7H10N2O2S: 186.1. Found: LCMS m/z=187.1 (M+H+); 1H NMR (400 MHz, CDCl3) δ 2.44 (s, 3H), 3.13 (s, 3H), 4.66 (bs, 2H), 7.01 (d, J=8.34 Hz, 1H), 7.71 (d, J=8.34 Hz, 1H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
87.3 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods III

Procedure details

A mixture of 3-amino-6-bromo-2-methylpyridine (ECA International Corporation, Palatine, Ill., USA; 2.0 g, 10.7 mmol), sodium methanesulfinate (Aldrich Chemical Company, Inc., Milwaukee, Wis., USA 5.13 g, 42.8 mmol), copper trifluoromethanesulfonate benzene complex (598 mg, 1.07 mmol), and N,N′-dimethylethylenediamine (115 μL, 1.07 mmol) in dimethylsulfoxide (15 mL) was heated at 150° C. for 4 h. The mixture was cooled and water and ethyl acetate were added. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed twice with water, and then concentrated to approximately 5 mL. This gave a precipitate which was filtered off, washed with a small amount of ethyl acetate and air dried to give 6-Methanesulfonyl-2-methyl-pyridin-3-ylamine (1 g, 50%) as a brown powder. 1H NMR (300 MHz, DMSO-d6) δ 2.30 (s, 3H), 3.05 (s, 3H), 6.04 (br s, 2H), 6.98 (d, 1H, J=8.4 Hz), 7.55 (d, 1H, J=8.2 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
598 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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